1-Chloroisoquinolin-3-amine
Overview
Description
1-Chloroisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H7ClN2. It is part of the isoquinoline family, which is known for its significant presence in various natural products and its importance in medicinal chemistry . The compound is characterized by a chloro group at the first position and an amino group at the third position on the isoquinoline ring.
Preparation Methods
The synthesis of 1-Chloroisoquinolin-3-amine can be achieved through several methods:
Direct Amination: One common method involves the direct amination of 3-haloisoquinoline with reagents such as sodium amide, aqueous ammonia, or cyclic amines.
Cyclocondensation: Another approach is the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures, which are valuable in medicinal chemistry.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloroisoquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-Chloroisoquinolin-3-amine can be compared with other similar compounds, such as:
1-Aminoisoquinoline: This compound has an amino group at the first position instead of the third position.
3-Aminoisoquinoline: Similar to this compound but without the chloro group.
1-Chloroisoquinoline: Lacks the amino group at the third position, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloroisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVAIRMPDVFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485331 | |
Record name | 3-Isoquinolinamine, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7574-64-3 | |
Record name | 3-Isoquinolinamine, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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